N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine
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Overview
Description
2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzotriazine ring, which is known for its stability and reactivity.
Preparation Methods
The synthesis of 2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID typically involves multiple steps, starting with the formation of the benzotriazine core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The cyclohexyl group is then introduced via a substitution reaction, followed by the addition of the formamido and propanoic acid groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzotriazine ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl and benzotriazine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications are being explored, particularly in the modulation of specific biological pathways.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzotriazine ring can modulate the activity of certain enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other benzotriazine derivatives, such as 4-oxo-3,4-dihydro-1,2,3-benzotriazine and its various substituted forms. Compared to these compounds, 2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID offers unique reactivity and stability, making it particularly valuable in specific applications .
Properties
Molecular Formula |
C18H22N4O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C18H22N4O4/c1-11(18(25)26)19-16(23)13-8-6-12(7-9-13)10-22-17(24)14-4-2-3-5-15(14)20-21-22/h2-5,11-13H,6-10H2,1H3,(H,19,23)(H,25,26)/t11-,12?,13?/m0/s1 |
InChI Key |
HJXUFNRLYWVCKB-HIFPTAJRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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